Ivospemin tetrahydrochloride

Description

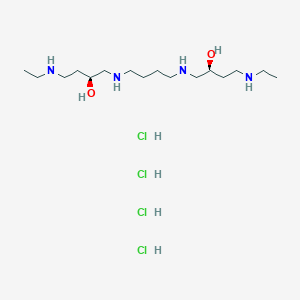

Ivospemin tetrahydrochloride (systematic name: 1,2,4,5-benzenetetramine tetrahydrochloride) is a synthetic small-molecule compound characterized by a benzene ring core substituted with four amine groups, each protonated as a hydrochloride salt. This structure confers unique physicochemical properties, enabling diverse applications in both biomedical and materials science.

Properties

CAS No. |

259657-09-5 |

|---|---|

Molecular Formula |

C16H42Cl4N4O2 |

Molecular Weight |

464.3 g/mol |

IUPAC Name |

(2S)-4-(ethylamino)-1-[4-[[(2S)-4-(ethylamino)-2-hydroxybutyl]amino]butylamino]butan-2-ol;tetrahydrochloride |

InChI |

InChI=1S/C16H38N4O2.4ClH/c1-3-17-11-7-15(21)13-19-9-5-6-10-20-14-16(22)8-12-18-4-2;;;;/h15-22H,3-14H2,1-2H3;4*1H/t15-,16-;;;;/m0..../s1 |

InChI Key |

SCDBHUCANIJZED-VNMXSFETSA-N |

Isomeric SMILES |

CCNCC[C@@H](CNCCCCNC[C@H](CCNCC)O)O.Cl.Cl.Cl.Cl |

Canonical SMILES |

CCNCCC(CNCCCCNCC(CCNCC)O)O.Cl.Cl.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of ivospemin tetrahydrochloride involves multiple steps, including the reaction of specific polyamine precursors under controlled conditions. The synthetic route typically includes the following steps:

Starting Materials: The synthesis begins with the selection of appropriate polyamine precursors.

Reaction Conditions: The precursors undergo a series of reactions, including alkylation and hydroxylation, under controlled temperature and pH conditions.

Purification: The final product is purified using techniques such as crystallization and chromatography to obtain this compound in its pure form.

Industrial production methods for this compound are designed to ensure high yield and purity. These methods often involve large-scale reactions in specialized reactors, followed by rigorous purification processes to meet pharmaceutical standards .

Chemical Reactions Analysis

Ivospemin tetrahydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms.

Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ivospemin tetrahydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study polyamine analogues and their interactions with other molecules.

Biology: The compound is utilized to investigate the role of polyamines in cellular processes such as DNA replication, gene expression, and protein synthesis.

Mechanism of Action

The mechanism of action of ivospemin tetrahydrochloride involves its interaction with polyamine metabolic pathways. The compound exerts its effects by:

Inhibiting Polyamine Biosynthesis: this compound downregulates the enzyme ornithine decarboxylase, which is crucial for polyamine biosynthesis.

Inducing Polyamine Catabolism: It induces the enzyme spermidine/spermine-N1-acetyltransferase, leading to increased polyamine catabolism.

Molecular Targets: The compound targets polyamine metabolic enzymes and pathways, disrupting the balance of polyamines in cancer cells and inhibiting their proliferation.

Comparison with Similar Compounds

Spermine Tetrahydrochloride (CAS 306-67-2)

Spermidine Trihydrochloride (HY-B1776A)

- Structure : A triamine precursor to spermine.

- Mechanism : Enhances antioxidant enzyme activity, reduces oxidative stress (H₂O₂, O₂⁻), and stabilizes photosystem II (PSII) in plants .

- Applications :

- Key Difference : Lacks the fourth amine group, reducing its DNA-binding affinity compared to spermine or Ivospemin.

Trientine Tetrahydrochloride

- Structure : A linear tetraamine chelator.

- Mechanism : Binds copper ions for excretion, reducing copper toxicity in Wilson’s disease.

- Applications: Clinical Use: Non-inferior to d-penicillamine in maintaining therapeutic copper levels (50% vs. 24% efficacy) .

- Regulatory Status : Approved for Wilson’s disease (FDA, EMA).

N1,N11-Diethylnorspermine Tetrahydrochloride (DENSPM)

- Structure : A synthetic polyamine analogue.

- Mechanism : Induces spermidine/spermine N¹-acetyltransferase (SSAT), accelerating polyamine catabolism by 200–1000-fold .

- Applications : Research tool for studying polyamine metabolism in cancer and metabolic disorders.

Comparative Data Table

Key Differentiators of Ivospemin

Dual Utility : Uniquely bridges biomedical (FAK inhibition) and material science (carbon dot synthesis) applications, unlike analogues focused solely on therapeutic roles.

Structural Rigidity : The benzene core enhances stability compared to flexible polyamine chains in spermine or spermidine, improving target specificity in FAK inhibition .

Clinical Potential: While Trientine is clinically approved, Ivospemin’s anticancer efficacy remains preclinical but shows promise for targeted therapy .

Research and Regulatory Considerations

- Ivospemin: Requires further pharmacokinetic and toxicity profiling to advance to clinical trials. Its role in fluorescence sensing may expedite diagnostic tool development .

- Regulatory Gaps : Spermine and DENSPM lack therapeutic approvals despite robust preclinical data, highlighting challenges in translating polyamine modulators to clinics .

Q & A

Q. What are the primary biochemical pathways targeted by Ivospemin tetrahydrochloride, and how can researchers design experiments to validate its mechanism of action?

this compound is hypothesized to modulate pathways such as the p38 MAPK signaling cascade, which regulates cellular stress and inflammatory responses. To validate this:

- Experimental Design : Use kinase activity assays (e.g., ELISA or Western blot) to measure phosphorylation levels of p38 MAPK in treated vs. untreated cell lines (e.g., macrophages or HEK293 cells) .

- Controls : Include positive controls (e.g., known p38 inhibitors like Semapimod tetrahydrochloride) and negative controls (untreated cells).

- Data Interpretation : Compare dose-response curves to establish IC50 values and assess statistical significance using one-way ANOVA (α = 0.05) .

Q. What in vitro models are most appropriate for initial screening of this compound's efficacy?

- Cell Lines : Primary immune cells (e.g., peripheral blood mononuclear cells) or immortalized lines (e.g., RAW 264.7 macrophages) are suitable for studying anti-inflammatory effects .

- Parameters : Measure cytokine secretion (TNF-α, IL-6 via ELISA), cell viability (MTT assay), and oxidative stress markers (e.g., H2O2 levels) .

- Replication : Conduct triplicate experiments with staggered treatment durations (24–72 hours) to assess time-dependent effects .

Advanced Research Questions

Q. How should researchers address conflicting data regarding this compound's efficacy across different cell lines or animal models?

- Variable Analysis : Systematically compare experimental conditions (e.g., cell culture media, serum concentration, or animal strain differences). For example, discrepancies in cytokine inhibition may arise from variations in TLR4 expression levels .

- Meta-Analysis : Aggregate data from multiple studies using tools like PRISMA guidelines to identify confounding factors (e.g., batch-to-batch compound variability) .

- Validation : Replicate key experiments in orthogonal models (e.g., 3D organoids or patient-derived cells) to confirm target engagement .

Q. What methodologies are recommended for analyzing synergistic effects of this compound with other therapeutic agents?

- Combination Index (CI) : Use the Chou-Talalay method to calculate CI values (<1 indicates synergy) across varying concentrations .

- Isobolograms : Plot dose-response curves of individual agents vs. combinations to visualize additive/synergistic interactions .

- Mechanistic Studies : Perform RNA sequencing to identify co-regulated pathways (e.g., NF-κB and MAPK crosstalk) .

Q. How can researchers resolve discrepancies between in vitro and in vivo pharmacokinetic profiles of this compound?

- Pharmacokinetic (PK) Studies : Measure plasma half-life, bioavailability, and tissue distribution in rodent models using LC-MS/MS. Compare with in vitro hepatic microsome stability assays .

- Metabolite Identification : Use high-resolution mass spectrometry to detect active metabolites that may contribute to in vivo efficacy .

- Barrier Penetration : Assess blood-brain barrier permeability via in vitro models (e.g., MDCK-MDR1 cells) if neuroactivity is suspected .

Methodological Best Practices

Q. What statistical approaches are critical for analyzing dose-dependent responses in Ivospemin studies?

- Nonlinear Regression : Fit data to sigmoidal dose-response curves (variable slope) using software like GraphPad Prism to calculate EC50/IC50 .

- Outlier Handling : Apply Grubbs’ test (α = 0.05) to exclude outliers in triplicate datasets .

- Multivariate Analysis : Use PCA or cluster analysis to identify covariates (e.g., cell cycle phase) influencing response variability .

Q. How should researchers ensure reproducibility when characterizing this compound's purity and stability?

- Analytical Chemistry : Perform HPLC-UV/ELSD for purity assessment (>98% by area under the curve) and accelerated stability studies (40°C/75% RH for 6 months) .

- Batch Documentation : Record synthesis lot numbers, storage conditions (−20°C in desiccated vials), and reconstitution buffers (e.g., PBS pH 7.4) .

Data Contradiction and Validation

Q. What steps should be taken if this compound exhibits off-target effects in high-throughput screens?

Q. How can researchers mitigate batch-to-batch variability in this compound?

- Quality Control : Require certificates of analysis (CoA) from suppliers detailing NMR and elemental analysis results .

- In-House Validation : Re-test each batch using standardized assays (e.g., endotoxin levels <0.1 EU/mg via LAL assay) .

Ethical and Reporting Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.